Product packaging for Gleptoferron(Cat. No.:CAS No. 57680-55-4)

Gleptoferron

Cat. No.: B1228327
CAS No.: 57680-55-4
M. Wt: 477.17 g/mol
InChI Key: NFJRQODDTXZEBV-MXIFXDQUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Physiological Significance of Iron in Vertebrate Organisms

Iron is an indispensable trace element for nearly all living organisms, playing a vital role in a multitude of metabolic processes. physio-pedia.com Its primary function is in oxygen transport as a key component of hemoglobin in red blood cells and myoglobin (B1173299) in muscle cells. physio-pedia.comnih.gov Hemoglobin is responsible for carrying oxygen from the lungs to the rest of the body, while myoglobin stores and releases oxygen in muscle tissues. physio-pedia.comnih.gov

Beyond oxygen transport, iron is a crucial cofactor for numerous enzymes involved in essential bodily functions, including:

DNA synthesis and repair: Iron is a component of ribonucleotide reductase, an enzyme necessary for DNA synthesis and cell replication. mdpi.com

Energy metabolism: It is integral to the cytochromes and other enzymes of the electron transport chain, which is central to cellular energy production. nih.govmdpi.com

Immune function: Proper immune responses rely on adequate iron levels. physio-pedia.com

Iron metabolism is a tightly regulated process to ensure a sufficient supply for physiological needs while preventing the toxic effects of iron overload. nih.govnih.gov The body has no regulated mechanism for iron excretion, so homeostasis is primarily maintained by controlling dietary iron absorption in the small intestine. mdpi.com Iron is transported in the blood by the protein transferrin and stored within cells in the form of ferritin. researchgate.neteclinpath.com

Contextual Factors Contributing to Iron Deficiency in Neonatal Livestock Models

Neonatal livestock, particularly piglets reared in modern confinement systems, are highly susceptible to iron deficiency anemia. ijah.invetscraft.com Several factors contribute to this vulnerability:

Low Iron Reserves at Birth: Piglets are born with minimal iron stores, typically around 40-50 mg, which is rapidly depleted. ijah.inporkgateway.org This is in part due to the inefficiency of placental iron transfer from the sow to the fetuses. nih.gov

Rapid Growth Rate: Newborn piglets exhibit an exceptionally high growth rate, often doubling their birth weight within the first week. vetscraft.com This rapid growth demands a significant amount of iron for the expansion of blood volume and synthesis of new tissues, quickly exhausting their initial reserves. vetscraft.comporkgateway.org

Low Iron Content in Milk: Sow's milk is a poor source of iron, providing only a fraction of the daily requirement for a growing piglet. ijah.innih.gov While a piglet requires about 7-15 mg of iron daily, sow's milk provides only about 1 mg per day. ijah.innih.gov

Lack of Access to Soil: In natural environments, piglets would obtain iron from the soil. porkgateway.orgbusiness.qld.gov.au However, modern intensive farming practices that raise piglets on concrete or slatted floors eliminate this natural iron source. ijah.inbusiness.qld.gov.au

Large Litter Sizes: Genetic selection for increased prolificacy in sows can lead to larger litters, potentially resulting in lower iron stores per piglet. nih.gov

These contributing factors create a significant gap between the iron needs of neonatal piglets and their dietary intake, leading to the development of iron deficiency anemia within the first few weeks of life if not supplemented. ijah.in

Evolution of Parenteral Iron Supplementation Approaches in Veterinary Research

The recognition of iron deficiency anemia as a major problem in confined piglets led to the development of iron supplementation strategies. porkgateway.org Early methods involved oral supplementation, but these were often less effective due to limited absorption. business.qld.gov.au

The breakthrough in preventing baby pig anemia came with the introduction of parenteral (injectable) iron compounds. Iron dextran (B179266), a complex of ferric hydroxide (B78521) and dextran, became widely used in the 1950s for intramuscular injection in piglets. nih.govthepigsite.com This method proved highly effective in increasing hemoglobin levels and preventing the clinical signs of anemia. scielo.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25FeO15- B1228327 Gleptoferron CAS No. 57680-55-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57680-55-4

Molecular Formula

C13H25FeO15-

Molecular Weight

477.17 g/mol

InChI

InChI=1S/C13H24O13.Fe.H2O2/c14-1-4-6(17)8(19)11(22)13(26-4)25-2-3(15)5(16)7(18)9(20)10(21)12(23)24;;1-2/h3-11,13-22H,1-2H2,(H,23,24);;1-2H/p-1/t3?,4-,5?,6-,7?,8+,9?,10?,11-,13+;;/m1../s1

InChI Key

NFJRQODDTXZEBV-MXIFXDQUSA-M

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C(C(=O)O)O)O)O)O)O)O)O)O)O.O[O-].[Fe]

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(C(C(C(C(C(=O)O)O)O)O)O)O)O)O)O)O.O[O-].[Fe]

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C(C(=O)O)O)O)O)O)O)O)O)O)O.O[O-].[Fe]

Synonyms

gleptoferron

Origin of Product

United States

Chemical Speciation and Structural Characterization of Gleptoferron

Macromolecular Composition of Gleptoferron

This compound is a complex macromolecule used in veterinary medicine. ncats.io It consists of a central iron core complexed with a carbohydrate-derived ligand. researchgate.net

β-Ferric Oxyhydroxide Core Structure

The core of the this compound complex is composed of β-ferric oxyhydroxide (β-FeOOH), also known as akaganeite. ncats.ioresearchgate.netgoogle.com This polynuclear iron core is a crystalline structure that serves as the iron reservoir. researchgate.netgoogle.com The formation of this β-FeOOH core occurs when a ferric salt solution is heated above 100°C in the presence of the dextran (B179266) glucoheptonic acid ligand.

Dextran Glucoheptonic Acid Ligand Complexation

The β-ferric oxyhydroxide core is stabilized by a dextran glucoheptonic acid ligand. ncats.ioresearchgate.net This ligand is a modified dextran polymer where the terminal glucose group has been converted to a glucoheptonate group. google.com This modification enhances the stability of the complex by preventing unwanted crosslinking and gelation. The hydroxyl and carboxyl groups of the ligand chelate the iron atoms on the surface of the β-FeOOH core, forming a stable complex. researchgate.net

Colloidal State and Aqueous Solubilization Properties

In aqueous solution, this compound exists as a colloidal dispersion. researchgate.netgoogle.comeuropa.eu The particle size of these complexes typically ranges from 7 to 35 nm. google.com The dextran glucoheptonic acid ligand shell imparts high hydrophilicity to the complex, ensuring its solubility in water. researchgate.netscribd.com This results in a stable, dark brown colloidal solution that is suitable for injection.

Advanced Spectroscopic and Chromatographic Techniques for Structural Analysis

A variety of sophisticated analytical methods are employed to characterize the structure of this compound. These techniques provide crucial information about the molecular weight, particle size, and chemical composition of the complex.

Technique Purpose
High-Performance Liquid Chromatography (HPLC)To determine the purity and verify the molecular structure of this compound. google.com
Gel Permeation Chromatography (GPC)To monitor the molecular weight of the dextran component during synthesis.
Mass Spectrometry (MS)Used in conjunction with other techniques to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR)Employed to verify the molecular structure.
Fourier-Transform Infrared (FTIR) SpectroscopyTo identify the functional groups of the ligand and study their coordination with the iron core. researchgate.net
X-ray Diffraction (XRD)To confirm the β-FeOOH crystalline structure of the iron core. researchgate.net

Physicochemical Stability of this compound Complexes under Environmental Variables

The stability of this compound is a critical factor for its use as a pharmaceutical product. The complex exhibits high stability, which is essential to control the release of iron and prevent the formation of free iron ions that can be toxic. google.com Stability is assessed under various conditions, including temperature and pH changes. defra.gov.ukhpra.ie The dextran glucoheptonic acid ligand plays a key role in protecting the iron core and maintaining the integrity of the colloidal solution. google.com Stability data has demonstrated that this compound remains stable when stored under approved conditions. defra.gov.ukhpra.ie

Cellular and Molecular Mechanisms of Gleptoferron Iron Assimilation

Biorelease Pathways of Iron from the Gleptoferron Matrix

This compound is formulated as a colloidal solution where ferric hydroxide (B78521) is complexed with dextran-glucoheptonic acid. drugbank.com This complex is not immediately bioavailable in its injected form. The primary mechanism for iron release begins after intramuscular injection, where the complex is absorbed into the lymphatic tissue. europa.eu Within the lymphatic system and subsequently in other tissues, the this compound complex is taken up by macrophages. researchgate.net The acidic environment within the phagolysosomes of these macrophages is crucial for the dissociation of iron from the carbohydrate matrix. This process ensures a gradual and sustained release of iron, minimizing the risk of toxicity associated with high concentrations of free iron. The iron is released from the complex as ferric ions (Fe³⁺).

Cellular Internalization and Macrophage Processing of this compound-Derived Iron

Following intramuscular administration, this compound is largely processed by macrophages at the injection site and in regional lymph nodes. researchgate.netresearchgate.net The internalization of the this compound complex by macrophages occurs through a process of pinocytosis or endocytosis. researchgate.net Once inside the macrophage, the complex is enclosed within cytoplasmic vacuoles, which fuse with lysosomes to form phagolysosomes. researchgate.netmdpi.com

Within the acidic environment of the phagolysosome, the iron-carbohydrate complex is broken down, liberating ferric iron (Fe³⁺). mdpi.com This released iron is then transported into the macrophage's cytosol. Inside the cytosol, the iron can be utilized by the cell, exported, or stored. For storage, the iron is incorporated into the protein ferritin, which can sequester a large number of iron atoms in a non-toxic, soluble form. researchgate.netmdpi.com The process involves the synthesis of apoferritin, the protein shell of ferritin, which then sequesters the iron. researchgate.net

Table 1: Cellular Processing of this compound-Derived Iron

Cellular Location Process Key Molecules Involved Outcome
Extracellular Space Uptake of this compound Macrophages Internalization of the iron complex.
Phagolysosome Dissociation of Iron Acidic pH Release of Fe³⁺ from the dextran-glucoheptonic acid matrix.
Cytosol Iron Storage Ferritin, Apoferritin Sequestration of iron to prevent toxicity and for later use.

Systemic Transport and Trafficking of Iron via Transferrin Dynamics

For systemic distribution, iron must be exported from the macrophage. This is accomplished by the transmembrane protein ferroportin. journalagent.comnih.gov Ferroportin transports ferrous iron (Fe²⁺) across the cell membrane, meaning the Fe³⁺ released from this compound must first be reduced. journalagent.com Once outside the macrophage, the Fe²⁺ is re-oxidized to Fe³⁺ by copper-containing enzymes like hephaestin or ceruloplasmin. journalagent.comlumenlearning.com

The resulting Fe³⁺ then binds with high affinity to transferrin, the primary iron transport protein in the blood. lumenlearning.comharvard.edu Each transferrin molecule can bind two atoms of Fe³⁺. journalagent.com This binding renders the iron soluble and non-toxic for transport through the bloodstream to various tissues, with the bone marrow being a primary destination for erythropoiesis. harvard.eduresearchgate.net Cells that require iron express transferrin receptors (TfR1 and TfR2) on their surface. mdpi.comclinical-laboratory-diagnostics.com The transferrin-iron complex binds to these receptors and is internalized into the cell via endocytosis. nih.govharvard.edu Inside the endosome, a drop in pH causes the iron to be released from transferrin. harvard.edu The iron is then transported out of the endosome and into the cytosol to be utilized by the cell. journalagent.com

Table 2: Comparative Pharmacokinetics of this compound vs. Iron Dextran (B179266)

Parameter This compound Iron Dextran Reference
Peak Plasma Iron Concentration Higher Lower
Absorption Rate Higher Standard
Total Iron-Binding Capacity (TIBC) Lower Higher researchgate.net

This table presents a summary of findings from comparative studies.

Integration of Iron into Hemoglobin and Myoglobin (B1173299) Biosynthesis

The majority of the iron transported by transferrin is delivered to erythroid precursor cells in the bone marrow to support the synthesis of hemoglobin. nih.govresearchgate.net Hemoglobin, the oxygen-carrying protein in red blood cells, is a tetrameric protein, with each subunit containing a heme group. mhmedical.com The central component of each heme group is a single atom of ferrous iron (Fe²⁺). mhmedical.com

Within the erythroid precursor cells, the iron released from the endosome is transported into the mitochondria. nih.gov The final step of heme synthesis, the insertion of Fe²⁺ into protoporphyrin IX, is catalyzed by the enzyme ferrochelatase, which is also located in the mitochondria. nih.gov The newly synthesized heme then exits the mitochondria and combines with globin chains in the cytoplasm to form hemoglobin. mhmedical.com

A smaller portion of the body's iron is used for the synthesis of myoglobin, an oxygen-storage protein found in muscle cells. mhmedical.comceva.com Myoglobin is a monomeric protein that contains one heme group and serves to store oxygen within muscle tissue. mhmedical.com The process of iron incorporation into the heme of myoglobin is analogous to that in hemoglobin synthesis.

Regulatory Networks Governing Iron Metabolism in Response to this compound

The administration of this compound and the subsequent increase in systemic iron levels trigger a sophisticated regulatory response to maintain iron homeostasis. This regulation occurs at both the systemic and cellular levels.

Systemic Regulation: The key systemic regulator is the peptide hormone hepcidin (B1576463), which is primarily produced by the liver. clinical-laboratory-diagnostics.comnih.gov High levels of iron in the blood and saturated transferrin stimulate the production and release of hepcidin. clinical-laboratory-diagnostics.comamazonaws.com Hepcidin acts by binding to the iron export protein ferroportin on the surface of macrophages and duodenal enterocytes. journalagent.comclinical-laboratory-diagnostics.com This binding leads to the internalization and degradation of ferroportin, thereby trapping iron within these cells and reducing its release into the bloodstream. journalagent.com This negative feedback loop prevents excessive iron accumulation in the plasma.

Cellular Regulation: At the cellular level, iron homeostasis is managed by the iron regulatory proteins, IRP1 and IRP2. mdpi.comresearchgate.netnih.gov These proteins are RNA-binding proteins that control the expression of key proteins involved in iron metabolism by binding to specific mRNA sequences called iron-responsive elements (IREs). mdpi.comfrontiersin.org

When cellular iron levels are high, as would occur following this compound administration and iron uptake, the IRPs have low RNA-binding activity. mdpi.com This leads to:

Decreased synthesis of transferrin receptor 1 (TfR1): The IRPs no longer protect the TfR1 mRNA from degradation, leading to less iron uptake into the cell. frontiersin.org

Increased synthesis of ferritin: The IRPs no longer block the translation of ferritin mRNA, allowing for increased synthesis of the iron storage protein to safely sequester the excess intracellular iron. mdpi.comfrontiersin.org

This coordinated regulatory network ensures that the iron supplied by this compound is efficiently utilized for essential processes like hemoglobin synthesis while preventing the potentially toxic effects of iron overload. clinical-laboratory-diagnostics.comresearchgate.net

Pharmacodynamic Investigations of Gleptoferron in Animal Models

Kinetics of Plasma Iron Concentration Following Gleptoferron Administration

Following intramuscular administration in animal models, this compound facilitates a rapid and sustained increase in plasma iron concentrations. In neonatal piglets, a single injection leads to a swift rise in plasma iron, reaching peak concentrations (Cmax) between 6 and 12 hours post-administration. ceva.com

Pharmacokinetic ParameterThis compound (GLF)Iron Dextran (B179266) (DXT)
Cmax (µg/dL)46952118
Tmax (h)12.010.0
T½ (h)17.310.7
AUC₀₋₉₆ₕ (h·µg/dL)197,54643,028
Relative Bioavailability4.61.0

Data derived from a pharmacokinetic study in suckling piglets following a single intramuscular administration. ceva.com Cmax: Maximum serum concentration; Tmax: Time to reach Cmax; T½: Half-life; AUC₀₋₉₆ₕ: Area under the curve from 0 to 96 hours.

Tissue Distribution and Hepatic Accumulation Patterns of Iron

After administration, the iron complex in this compound is primarily absorbed into the lymphatic system before being distributed throughout the body. europa.eu The liver, a central organ for iron homeostasis, is a major site of accumulation. europa.eu Studies in rat models have shown that administration of a this compound-like iron complex results in massive iron deposition in the liver, particularly in the periportal zones of the liver acinus. researchgate.net This accumulation is visualized by the presence of opalescent structures in standard histology and distinct blue deposits with Prussian blue staining, which specifically detects non-heme iron. researchgate.netresearchgate.net

The iron is taken up by various liver cells, including hepatocytes, Kupffer cells, and endothelial cells. nih.gov Research on neonatal pigs treated with iron-dextran showed that at 2 days of age, the iron concentration was 5-fold higher in hepatocytes, 62-fold higher in Kupffer cells, and 54-fold higher in endothelial cells compared to untreated controls. nih.gov This iron is stored intracellularly, primarily in the form of ferritin. researchgate.netnih.gov The hepatic accumulation of iron also influences the expression of key genes involved in iron metabolism. In iron-overloaded rat livers, there is an increased mRNA expression of hepcidin (B1576463) (Hamp), ferritin (Ftl), and ferroportin (Slc40a1), and a downregulation of the transferrin receptor (Trfc). researchgate.net

Erythropoietic Systemic Responses to Iron Supplementation

Erythropoiesis is the process by which new red blood cells (erythrocytes) are produced, a process heavily dependent on an adequate iron supply for hemoglobin synthesis. merckvetmanual.com this compound administration elicits a robust erythropoietic response, effectively preventing or correcting iron deficiency anemia.

Red Blood Cell Proliferation and Morphological Adaptations

This compound supplementation has been shown to significantly elevate red blood cell (RBC) counts in piglets. biospace.com Beyond just the number of cells, this compound influences their morphology. Key indicators of red blood cell size and hemoglobin content, such as Mean Corpuscular Volume (MCV) and Mean Corpuscular Hemoglobin (MCH), are significantly higher in piglets treated with this compound compared to those treated with iron dextran. nih.govnih.gov An elevated MCV can indicate the production of new, immature erythrocytes (reticulocytes), which are typically larger than mature cells, reflecting active bone marrow response to the iron supply. researchgate.net This suggests that this compound effectively stimulates the production and release of new red blood cells. nih.gov

Hemoglobin Synthesis and Hematocrit Alterations

A primary function of iron is as a central component of hemoglobin (Hb), the protein in red blood cells that transports oxygen. merckvetmanual.com Unsurprisingly, this compound administration leads to a marked increase in both hemoglobin concentrations and hematocrit (Hct) levels, which is the percentage of blood volume occupied by red blood cells. nih.govmdpi.comk-state.eduresearchgate.net Studies in piglets consistently demonstrate that this compound treatment results in significantly higher Hb and Hct values compared to untreated or even iron dextran-treated groups. nih.govnih.gov This increase occurs sooner and is more sustained with this compound, highlighting its efficacy in promoting rapid and efficient hemoglobin synthesis and preventing the onset of anemia. nih.govceva.com

Study ParameterDay of StudyThis compound GroupIron Dextran GroupSignificance
Hematocrit (%)Day 1745.1%41.7%P < 0.05
Hemoglobin (g/dL)Day 3111.3 g/dL9.9 g/dLP < 0.05
Hematocrit (%)Day 3139.2%35.1%P < 0.05
Mean Corpuscular Volume (fL)Day 3156.3 fL53.0 fLP < 0.05

Comparative hematological values in piglets treated with this compound (Forceris) vs. Iron Dextran (Uniferon). Data adapted from Morales et al., 2018 ceva.com and Sperling et al., 2018. nih.govnih.gov

Modulation of Iron-Binding Capacity and Transferrin Saturation Indices

The body's iron transport system is tightly regulated. Transferrin is the primary iron-transport protein in the blood. eclinpath.com The total iron-binding capacity (TIBC) is an indirect measure of the amount of transferrin available to bind iron, while transferrin saturation (TSAT) indicates the percentage of transferrin that is actually carrying iron. eclinpath.com In states of iron deficiency, TIBC is typically high and TSAT is low.

This compound administration significantly modulates these indices, reflecting an improved iron status. nih.gov In studies with piglets, those treated with this compound exhibited significantly higher serum iron concentrations and TSAT, coupled with a significantly lower TIBC, when compared to both untreated control groups and groups treated with iron dextran. nih.govnih.gov This pattern—high TSAT and low TIBC—is indicative of a replete iron status where the transport proteins are well-saturated and the physiological drive to produce more transport proteins is reduced. researchgate.net These findings demonstrate that this compound not only provides iron but also effectively loads it onto its transport protein for delivery to tissues.

Influence on Other Iron-Dependent Enzymatic Activities and Metabolic Pathways

Iron is a critical cofactor for a vast number of enzymes and is essential for fundamental metabolic pathways beyond erythropoiesis. europa.eunih.gov These include cellular respiration via the electron transport chain, energy production in the tricarboxylic acid (TCA) cycle, and DNA synthesis. researchgate.netresearchgate.net Key enzymes such as cytochromes, catalases, and peroxidases all depend on iron to function. europa.eu

By providing a bioavailable source of iron, this compound administration is presumed to support the activity of these iron-dependent enzymes. Conversely, iron deficiency has been shown to impair these pathways. For example, iron scarcity impairs the TCA cycle at the level of the iron-dependent enzymes aconitase and succinate (B1194679) dehydrogenase. researchgate.net Furthermore, iron overload conditions, which can be induced experimentally with iron complexes, have been shown to modulate iron-responsive element-binding proteins (IRP1 and IRP2) in the liver. researchgate.net These proteins are key regulators of the synthesis of ferritin and the transferrin receptor, demonstrating a direct influence of iron status on the molecular machinery of cellular metabolism. researchgate.net The final step of heme synthesis itself is catalyzed by the iron-dependent enzyme ferrochelatase, which inserts iron into protoporphyrin IX. merckvetmanual.comfrontiersin.org Therefore, by ensuring iron availability, this compound supports a wide range of critical enzymatic and metabolic functions.

Comparative Research on Gleptoferron and Other Iron Complexes

Comparative Pharmacodynamic Profiles with Iron Dextran (B179266) Formulations

Analysis of Iron Absorption Efficiency and Bioavailability

Research consistently demonstrates that gleptoferron exhibits superior iron absorption and bioavailability compared to iron dextran. ceva.compig333.com Studies in suckling piglets have shown that the absorption and bioavailability of iron are significantly higher with this compound than with iron dextran. ceva.compig333.com One study reported that this compound has a 4.6 times higher total iron absorption compared to iron dextran. nih.govinterchem.ie This increased absorption leads to higher serum iron concentrations in piglets treated with this compound. nih.govceva.com

Interactive Table 1: Comparative Pharmacokinetic Parameters of this compound and Iron Dextran in Piglets

ParameterThis compound (GLF)Iron Dextran (DXT)
Cmax (µg/dL) 46952118
Tmax (h) 12.010.0
T½ (h) 17.310.7
AUC0-96h (h ∙ µg/dL) 197,54643,028
Data sourced from a study comparing single intramuscular administration of 200 mg per piglet of this compound or iron dextran. ceva.com

Sustained Release Characteristics and Iron Mobilization

The distinct pharmacokinetic profile of this compound contributes to a more sustained release of iron into the circulation. Following administration, serum iron concentrations in piglets treated with this compound remain significantly higher for an extended period (from 2 to 72 hours post-treatment) compared to those treated with iron dextran. ceva.com This sustained elevation in serum iron suggests a more gradual and prolonged mobilization of iron from the injection site, ensuring a continuous supply for physiological needs like hemoglobin synthesis. mdpi.com This characteristic is particularly beneficial in rapidly growing neonatal piglets who have a high and continuous demand for iron. interchem.iemdpi.com

Differential Impacts on Hematological and Biochemical Parameters

The superior absorption and bioavailability of this compound translate to more favorable effects on various blood parameters compared to iron dextran.

Piglets treated with this compound have been shown to have significantly higher hemoglobin, hematocrit, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH) values. nih.govceva.comnih.gov While both compounds are effective in preventing anemia, the increase in hemoglobin and hematocrit levels tends to occur sooner and is more pronounced in the this compound group. ceva.com For instance, on day 17 post-treatment, the hematocrit was significantly higher in this compound-treated piglets. ceva.com Similarly, MCV was higher in the this compound group on days 4 and 14. ceva.com

In terms of biochemical markers, this compound treatment leads to significantly higher plasma iron and transferrin saturation, along with a lower total iron-binding capacity (TIBC), compared to iron dextran. nih.govnih.govceva.com This indicates a better iron status in the animals. Ferritin serum concentration, a marker for iron stores, has also been observed to be higher in this compound-treated piglets at certain time points. ceva.com

Interactive Table 2: Comparative Hematological and Biochemical Parameters in Piglets Treated with this compound vs. Iron Dextran

ParameterThis compoundIron DextranP-value
Hemoglobin (g/dL) at day 31 >9Some <9<0.05
Hematocrit (%) at day 17 45.141.7<0.05
Plasma Iron at day 31 Significantly HigherLower<0.05
Transferrin Saturation at day 31 Significantly HigherLower<0.05
Total Iron Binding Capacity at day 31 Significantly LowerHigher<0.05
Data compiled from multiple comparative studies. nih.govceva.comnih.gov

Comparative Efficacy in Mitigating Iron Deficiency States in Animal Models

Numerous studies in suckling piglets, a primary animal model for iron deficiency, have established the high efficacy of this compound in preventing and treating iron deficiency anemia. nih.govchemicalbook.cominterchem.ie While both this compound and iron dextran are effective in preventing anemia, some studies suggest that this compound is superior. nih.govnih.gov In one study, no piglets treated with this compound had hemoglobin levels indicative of anemia (<9 g/dl), whereas 17% of piglets in the iron dextran group were anemic. nih.govnih.gov

The rapid and efficient restoration of hematological parameters, such as red blood cell count and hemoglobin, is a key indicator of its therapeutic efficacy. chemicalbook.com After administration of this compound, red blood cell count, hemoglobin, serum iron, and ferritin levels increase rapidly and to a greater extent than in animals treated with iron dextran. chemicalbook.com However, it is worth noting that some studies have concluded that both iron dextran and this compound can be used with similar effect for anemia prevention in piglets, with no significant differences in body weight or most blood and tissue characteristics. nih.govresearchgate.netresearchgate.netoup.com

Advanced Methodological Approaches in Gleptoferron Research

In Vivo Animal Model Selection and Experimental Design Paradigms

The neonatal piglet stands as the primary animal model for in vivo research on gleptoferron. Piglets are naturally born with minimal iron reserves, making them highly susceptible to developing iron deficiency anemia in the early postnatal period, thus providing an ideal biological system to study iron supplementation efficacy. ceva.comunud.ac.id

To rigorously evaluate the efficacy of this compound, researchers employ controlled randomized trial protocols. These studies are foundational to establishing the therapeutic value of the compound compared to other treatments or no treatment at all.

A typical experimental design involves randomly allocating newborn piglets into different treatment groups. unud.ac.idresearchgate.net This randomization is often stratified by body weight and performed within litters to minimize confounding variables and ensure the homogeneity of the experimental groups. oup.comnih.govd-nb.info

Commonly, trials are structured with at least two arms: a treatment group receiving this compound and a control group. europa.eu The control group may be a negative control (receiving no iron or a placebo) or a positive control (receiving an alternative iron supplement, such as iron dextran). oup.comnih.govunud.ac.id In some protocols, a combination therapy, such as this compound with toltrazuril (B1682979), is compared against a group receiving only the iron component to assess synergistic effects. unud.ac.idresearchgate.netresearchgate.net To mitigate bias, many of these studies are conducted in a blinded fashion. europa.eu

The efficacy of the intervention is measured through a series of defined endpoints. These include monitoring body weight gain and clinical health indicators, such as the incidence of diarrhea. unud.ac.idresearchgate.netresearcher.life A pivotal multicentric study, for instance, evaluated a this compound-toltrazuril combination by observing body weights, fecal consistency scores, and oocyst counts over a 21-day period. researchgate.netresearchgate.net

Table 1: Example of a Controlled Randomized Trial Design for this compound Evaluation in Piglets. oup.comnih.gov
ParameterDescription
Animal Model Neonatal piglets from 26 litters.
Randomization Within each litter, piglets were randomly allotted to one of three treatment groups.
Treatment Groups 1. Control (No iron injection).
2. Iron Dextran (B179266) (200 mg of Fe).
3. This compound (200 mg of Fe).
Primary Endpoints Body weight at 3 and 8 weeks.
Hematological and serum biochemical markers.
Study Duration Blood samples collected up to 50 days post-treatment.

Longitudinal studies are essential for understanding the time-course of this compound's effects. This experimental paradigm involves collecting biological samples from the same animals at multiple, predetermined time points.

In a typical study, blood samples are collected at baseline (prior to treatment, often on day 0 or 1 of life) and then sequentially at various intervals, such as 10, 14, 21 (a common weaning age), 28, and up to 50 days post-administration. oup.comnih.govceva.com This strategy allows researchers to track dynamic changes in key biomarkers.

Controlled Randomized Trial Protocols for Efficacy Evaluation

Analytical Quantification Techniques for Iron and Associated Biomarkers

The accuracy of this compound research findings is contingent upon the precision and reliability of the laboratory techniques used to measure iron and its associated biomarkers.

Spectrophotometry forms the basis of many quantitative assays for iron status. These are colorimetric methods used to determine serum iron and total iron-binding capacity (TIBC). ceva.comcabidigitallibrary.org

For serum iron measurement, the iron is first released from its transport protein, transferrin, typically by acidification. The released ferric iron (Fe³⁺) is then reduced to ferrous iron (Fe²⁺), which subsequently reacts with a chromogenic agent, such as ferrozine, to form a colored complex. nih.gov The intensity of this color, which is proportional to the iron concentration, is measured by a spectrophotometer. nih.gov

The determination of TIBC involves adding a known excess of Fe³⁺ to the serum to saturate all available binding sites on transferrin. cabidigitallibrary.org The unbound iron is then removed, and the total amount of iron bound to transferrin is quantified using a colorimetric method similar to that for serum iron. cabidigitallibrary.org These assays are frequently automated on clinical chemistry analyzers for high-throughput and standardized analysis. ceva.com

Automated hematology analyzers are indispensable for efficiently and accurately performing a complete blood count (CBC). medicalexpo.com These instruments provide a detailed profile of the cellular components of blood, which is crucial for diagnosing and monitoring anemia. cabidigitallibrary.org

Modern veterinary hematology analyzers utilize principles such as electrical impedance (the Coulter principle) and colorimetry to quantify various parameters. seamaty.combiobase.cc They are specifically designed to accommodate samples from different animal species and often have pre-set reference ranges for swine. infitek.comzoetis.in These analyzers report a suite of parameters essential for evaluating the response to this compound supplementation.

Table 2: Key Complete Blood Count (CBC) Parameters in this compound Research. cabidigitallibrary.orgresearcher.life
ParameterAbbreviationSignificance in Iron Deficiency Research
Hemoglobin HGBDirectly measures the oxygen-carrying capacity of blood; low levels are a primary indicator of anemia.
Hematocrit HCTMeasures the proportion of blood volume occupied by red blood cells; decreases in iron deficiency.
Red Blood Cell Count RBCThe total number of red blood cells; often reduced in chronic iron deficiency.
Mean Corpuscular Volume MCVIndicates the average size of red blood cells; microcytic (low MCV) cells are characteristic of iron deficiency anemia.
Mean Corpuscular Hemoglobin MCHMeasures the average amount of hemoglobin per red blood cell; decreases in iron deficiency.
Mean Corpuscular Hemoglobin Concentration MCHCIndicates the average concentration of hemoglobin in red blood cells; hypochromia (low MCHC) is a classic sign.

Ferritin is a key protein that stores and releases iron, and its serum concentration is directly correlated with total body iron stores. Quantifying ferritin is therefore a critical component of assessing iron status.

The most prevalent technique for measuring ferritin is the enzyme-linked immunosorbent assay (ELISA). cabidigitallibrary.org These assays are highly sensitive and specific. The "sandwich" ELISA format is commonly used, where microtiter plates are pre-coated with a capture antibody specific to porcine ferritin. elkbiotech.com When a sample such as serum or plasma is added, the ferritin binds to the antibody. A second, biotin-conjugated detection antibody is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate. elkbiotech.com The addition of a substrate results in a colorimetric reaction, the intensity of which is measured spectrophotometrically and is proportional to the amount of ferritin in the sample. elkbiotech.com Because ferritin structure can vary between species, the use of species-specific assays, such as those developed for pigs, is crucial for accurate quantification. cabidigitallibrary.orgelkbiotech.com

Automated Hematology Analyzers for Complete Blood Count Parameters

Molecular Biology Approaches for Gene Expression Profiling of Iron Metabolism Regulators

To comprehend the systemic impact of this compound administration, researchers employ molecular biology techniques to investigate changes in the expression of genes that regulate iron homeostasis. researchgate.net Gene expression profiling provides a dynamic view of how cells and organs adapt to an influx of iron at the transcriptional level. researchgate.net This approach is crucial because the body tightly controls iron metabolism to ensure sufficient supply for processes like hemoglobin synthesis while preventing the toxic effects of iron overload. nih.gov

The central players in iron regulation include transport proteins, storage proteins, and the master regulatory hormone, hepcidin (B1576463) . haematologica.org Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and mRNA sequencing (RNA-Seq) are used to measure the abundance of messenger RNA (mRNA) transcripts for these key genes in various tissues, such as the liver, spleen, and duodenum, as well as in peripheral blood mononuclear cells. nih.govdiva-portal.org

Key genes of interest in this compound research include:

Hepcidin (HAMP) : A peptide hormone primarily synthesized in the liver that acts as the master negative regulator of iron entry into the plasma. haematologica.org High iron levels typically stimulate hepcidin expression, which in turn leads to the degradation of ferroportin, thus trapping iron within cells and reducing dietary absorption.

Ferroportin (FPN1) : The only known cellular iron exporter in vertebrates. It is found on the surface of cells that move iron into the bloodstream, such as duodenal enterocytes, macrophages, and hepatocytes. nih.govmdpi.com Its expression is downregulated by hepcidin.

Transferrin Receptor 1 (TfR1) : A protein found on the surface of most cells that facilitates the uptake of iron from transferrin, the main iron transport protein in the blood. diva-portal.org Its expression is typically upregulated when cells are iron-deficient. diva-portal.org

Divalent Metal Transporter 1 (DMT1) : An iron transporter involved in the absorption of dietary non-heme iron in the duodenum and in iron transport out of endosomes within cells. diva-portal.orgmdpi.com

Ferritin (FTH1, FTL) : The primary intracellular iron storage protein, composed of heavy and light chains. nih.gov Its synthesis is increased in response to high intracellular iron levels to safely sequester the mineral.

Studies using these molecular approaches can reveal the compensatory mechanisms that are activated after this compound administration. For example, an increase in iron stores would be expected to lead to an upregulation of hepcidin and ferritin mRNA, and a downregulation of TfR1 and DMT1 mRNA as the body signals that iron levels are replete. Comparing the gene expression profiles in animals treated with this compound versus untreated, anemic controls allows researchers to map the precise molecular response to iron replenishment. nih.gov

The tables below summarize the functions of key iron metabolism regulators and provide an example of potential research findings.

Table of Key Iron Metabolism Regulators

Gene Protein Product Primary Function Regulation by Iron Status
HAMP Hepcidin Systemic iron regulator; blocks iron export from cells by degrading ferroportin. haematologica.org Expression is increased by high iron levels and inflammation.
FPN1 (SLC40A1) Ferroportin Exports iron from cells (enterocytes, macrophages) into the bloodstream. mdpi.com Expression is decreased by hepcidin.
TFRC Transferrin Receptor 1 (TfR1) Binds iron-loaded transferrin and facilitates cellular iron uptake. diva-portal.orgnih.gov Expression is increased by low intracellular iron levels. diva-portal.org
DMT1 (SLC11A2) Divalent Metal Transporter 1 Transports iron across cell membranes (apical surface of enterocytes and endosomal membranes). mdpi.com Expression is increased by low intracellular iron levels.

| FTH1 / FTL | Ferritin Heavy/Light Chain | Forms the ferritin protein complex for safe intracellular iron storage. nih.gov | Synthesis is increased by high intracellular iron levels. |

Example Research Findings: Relative Gene Expression in Liver Tissue Post-Gleptoferron

Gene Change in mRNA Expression Interpretation
HAMP (Hepcidin) ↑↑ The body recognizes the increased iron load from this compound and signals to reduce further iron absorption and release from stores.
FPN1 (Ferroportin) Hepcidin-mediated degradation of ferroportin mRNA reduces iron export from hepatocytes and macrophages.
TFRC (TfR1) Cells are iron-replete, so the signal to import more iron from the blood is downregulated.

| FTH1 (Ferritin) | ↑↑ | Increased synthesis of ferritin is required to safely store the incoming iron within liver cells. |


Future Research Trajectories for Gleptoferron

Further Elucidation of Comprehensive Molecular Structures and Physicochemical Properties

The precise molecular structure and physicochemical characteristics of gleptoferron are not fully defined, presenting a significant area for future investigation. This compound is known to be a complex of iron and a polysaccharide ligand, but its exact structural conformation and the nature of the iron core bonding are less understood compared to other iron complexes like iron dextran (B179266). researchgate.net

Current literature describes the molecular formula with some variability, cited as both C13H25FeO15 and, more complexly, as x FeH2O.n C6H10O5 . C7H14O8 . y H2O, indicating a variable composition. mdpi.com This lack of a precise, uniform structural definition hinders a complete understanding of its absorption, metabolism, and potential for batch-to-batch variability.

Future research should focus on employing advanced analytical techniques to create a comprehensive structural and physicochemical profile.

Key Research Objectives:

High-Resolution Imaging: Utilize techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM) to visualize the nanoparticle structure and size distribution of the iron core.

Spectroscopic Analysis: Employ methods such as X-ray diffraction (XRD) and Mössbauer spectroscopy to define the crystalline state and magnetic properties of the iron oxyhydroxide core.

A more detailed characterization will facilitate a deeper understanding of its stability, iron-release kinetics, and interactions with biological systems.

Table 1: Reported Physicochemical Properties of this compound This table is interactive. Click on headers to sort.

Property Reported Value/Description Source(s)
CAS Number 57680-55-4 researchgate.net
Description A macromolecular complex of β-hydroxide iron (or beta-ferric oxyhydroxide) and dextran glucoheptonic acid. nih.govmdpi.com nih.govmdpi.com
Molecular Formula C13H25FeO15 or x FeH2O.n C6H10O5 . C7H14O8 . y H2O mdpi.com

| Molecular Weight | ~477.17 g/mol (for C13H25FeO15) | |

Investigation of Inter-Species Variations in Iron Metabolism and this compound Disposition

While the use of this compound is well-established in piglets, its disposition and the metabolic response to it in other livestock species are not as thoroughly documented. reading.ac.ukmdpi.com Iron metabolism itself varies significantly among species due to differences in physiology, digestive systems, and neonatal development. cabidigitallibrary.org

For example, piglets are born with extremely low iron reserves (35-50 mg), making them highly susceptible to iron deficiency anemia within days of birth, a situation exacerbated by the low iron content of sow's milk. reading.ac.uk In contrast, while calves also require iron, studies have shown that during iron deficiency, myoglobin (B1173299) in muscle has priority for scarce iron supplies over hemoglobin, a differing physiological response compared to pigs. cabidigitallibrary.org Ruminants like wethers have also been used to study the absorption of different iron forms, such as ferrous sulphate and ferric chloride, showing variable tissue deposition. wur.nl

Future research must extend beyond the porcine model to understand how this compound is absorbed, distributed, metabolized, and eliminated in other key livestock species.

Key Research Areas:

Comparative Pharmacokinetics: Conduct studies in species such as calves, lambs, and poultry to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound.

Metabolic Fate Analysis: Investigate how the iron from this compound is incorporated into hemoglobin, myoglobin, and storage proteins like ferritin and hemosiderin across different species. frontiersin.org

Influence of Digestive Physiology: Explore how the unique digestive systems of ruminants and poultry affect the stability and utilization of any orally administered forms or metabolites of this compound.

Table 2: Known Species-Specific Considerations in Iron Metabolism Relevant to this compound Research This table is interactive. Click on headers to sort.

Species Key Metabolic/Physiological Factor Implication for Future Research Source(s)
Piglet Born with minimal iron reserves (~35-50 mg); rapid growth depletes iron quickly. reading.ac.uk This compound use is well-studied, but optimization for hyper-prolific sow genetics is needed. reading.ac.uk
Calf Myoglobin has priority over hemoglobin for iron during deficiency. cabidigitallibrary.org Research is needed to see if this compound supplementation effectively supports both muscle and red blood cell development. cabidigitallibrary.org
Wether (Sheep) Studies show differential absorption and tissue deposition of various iron salts (e.g., ferrous sulphate vs. ferric oxide). wur.nl The relative bioavailability and efficacy of this compound compared to other iron sources should be established in small ruminants. wur.nl

| Poultry | Absorption of non-heme iron from plant sources is highly variable (20-60% availability). cabidigitallibrary.org | The potential for this compound to serve as a more consistent and bioavailable iron source for poultry requires investigation. | cabidigitallibrary.org |

Exploration of Advanced Drug Delivery Systems for Optimized Iron Utilization

The current formulation of this compound is an injectable colloidal solution. ceva.my While effective, future research could explore advanced drug delivery systems (DDS) to enhance its utility, improve iron bioavailability, and potentially create controlled-release or targeted formulations. uu.se The field of nanotechnology offers numerous platforms, such as nanoparticles, nanocapsules, and liposomes, that are being investigated for veterinary drug delivery. nih.govnih.gov

Magnetic iron oxide nanoparticles, for instance, can be guided by an external magnetic field to a target tissue, a technology being explored for drug delivery. nih.govdovepress.com Other systems, like polymer-based or lipid-based nanocarriers, could be designed to encapsulate this compound, potentially altering its release profile and interaction with the reticuloendothelial system, which is responsible for its metabolism. nih.govumich.edu

Future Research Directions:

Controlled-Release Formulations: Develop micro- or nano-encapsulation technologies for this compound to provide a sustained release of iron over an extended period, potentially reducing the need for repeated administrations.

Targeted Delivery: Investigate the functionalization of this compound-loaded nanoparticles with ligands that target specific cells or tissues, such as erythropoietic precursors in the bone marrow.

Oral Delivery Systems: While this compound is injectable, research into nano-formulations that protect the complex from the harsh environment of the gastrointestinal tract could open the door for effective oral iron supplementation in certain scenarios. innovationsgesellschaft.ch

Development of Predictive Models for Iron Status and Supplementation Requirements

A "one-size-fits-all" approach to iron supplementation may not be optimal for modern livestock production. The development of predictive models could enable more precise, animal-specific iron supplementation strategies. Such models would integrate various biomarkers to accurately assess an animal's iron status and predict its future needs. mdpi.com

Traditional markers for iron deficiency anemia include hemoglobin (HGB), hematocrit (HCT), and serum iron. cabidigitallibrary.org However, more sensitive and early indicators are being identified, such as reticulocyte hemoglobin content, red blood cell distribution width, and total iron-binding capacity (TIBC). researchgate.net Advanced biomarkers like serum soluble transferrin receptor (sTfR) and the sTfR/ferritin ratio are also gaining traction for their ability to detect iron deficiency even in the presence of inflammation. mdpi.comnutritionalassessment.org

Key Research Components:

Biomarker Identification and Validation: Identify and validate a suite of sensitive and specific biomarkers for iron status across different species and production stages. Studies in piglets suggest that larger, faster-growing animals may show signs of iron deficiency through these advanced markers even when hemoglobin levels appear normal. researchgate.net

Data Integration and Modeling: Utilize machine learning and statistical modeling to integrate data on genetics, diet, growth rate, and biomarker profiles to create robust predictive algorithms for iron requirements.

Non-Invasive Monitoring: Explore the potential of non-invasive techniques, such as analyzing mineral content in hair, as a proxy for systemic iron status to be included in predictive models. mdpi.com

Assessment of Synergistic Physiological Responses with Other Nutritional or Pharmacological Interventions

This compound is often administered alongside other treatments in livestock management, creating opportunities for synergistic interactions that could enhance animal health and performance. The most prominent example is the combination of this compound with the anticoccidial drug toltrazuril (B1682979). researchgate.netmdpi.comnih.gov

Coccidiosis, a parasitic disease caused by protozoa like Cystoisospora suis, damages the intestinal lining, leading to diarrhea, poor growth, and impaired nutrient absorption. mdpi.com By combining this compound and toltrazuril into a single injection, producers can simultaneously prevent iron deficiency anemia and control coccidiosis. researchgate.net Studies have shown this combination significantly improves weight gain and reduces diarrhea compared to administering iron alone. unud.ac.idunud.ac.id

Future research should systematically investigate other potential synergistic combinations.

Potential Synergistic Interventions for Investigation:

Vitamins: Co-administration with vitamins crucial for erythropoiesis and immune function, such as Vitamin B12, folic acid, and Vitamin E.

Other Trace Minerals: Investigating interactions with other minerals like copper and zinc, which are essential for iron transport and utilization. For instance, the enzyme ceruloplasmin, which contains copper, is vital for mobilizing iron from stores.

Antimicrobials: Assessing the efficacy of this compound when used during periods of antimicrobial therapy, as infection and inflammation can alter iron metabolism and potentially increase requirements. nih.gov A study combining florfenicol (B1672845) with aminoglycosides has shown synergy against multidrug-resistant E. coli from livestock. nih.gov

Table 3: Documented and Potential Synergistic Interventions with this compound This table is interactive. Click on headers to sort.

Intervention Agent Documented/Potential Synergistic Effect Rationale Source(s)
Toltrazuril Documented: Simultaneous prevention of iron deficiency anemia and control of coccidiosis. Improved weight gain and gut health in piglets. A single injection addresses two major neonatal challenges, reducing labor and animal stress. researchgate.netunud.ac.id researchgate.netmdpi.comnih.govunud.ac.id
Vitamins (E, B12, Folic Acid) Potential: Enhanced red blood cell production and antioxidant protection. These vitamins are co-factors in hematopoiesis and can protect against oxidative stress, which can be a concern with iron supplementation. google.com
Copper Potential: Improved iron mobilization and utilization. Copper is a key component of ceruloplasmin, an enzyme required for oxidizing iron to a form that can be bound by transferrin for transport.

| Florfenicol | Potential: Maintained efficacy of both treatments during bacterial infection. | Investigating combinations of therapeutics for common co-infections could lead to more effective treatment protocols. nih.gov | nih.gov |

Q & A

Q. How are pharmacokinetic (PK) differences between this compound and other iron supplements evaluated?

  • Methodological Answer: PK studies use serial blood sampling to measure parameters like maximum concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC). For example, this compound shows a Cmax of ~3 × 10¹²/L at day 4 post-injection in piglets, compared to Dextran’s lower and delayed peak . Non-compartmental analysis models these metrics to infer bioavailability .

Q. What experimental designs validate the synergistic effects of this compound combined with antiparasitic agents like Toltrazuril?

  • Methodological Answer: Dual-objective trials assess both hematinic and antiparasitic outcomes. For example, litters are randomized into groups receiving this compound alone or combined with Toltrazuril. Fecal oocyst counts (via autofluorescence microscopy) and diarrhea scores (1–4 scale) are quantified alongside Hb levels. Multivariate regression identifies interactions between iron supplementation and parasite load reduction .

Key Considerations for Researchers

  • Controlled Variables: Farm hygiene, maternal health, and co-administered therapies must be standardized to isolate this compound’s effects .
  • Ethical Compliance: Institutional Animal Care and Use Committee (IACUC) guidelines mandate humane endpoints (e.g., euthanasia for severe anemia) .
  • Data Transparency: Pre-register trials on platforms like ClinicalTrials.gov to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.